Nona-2,4,6-trienal
Description
Significance of Conjugated Triene Aldehydes in Advanced Organic Chemistry
Nona-2,4,6-trienal belongs to the class of organic compounds known as conjugated triene aldehydes. hmdb.ca A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which is typically represented as alternating single and multiple bonds. wikipedia.org This conjugation of three carbon-carbon double bonds and a carbonyl group in triene aldehydes results in unique chemical properties. The delocalization of π-electrons across the p-orbital system leads to increased molecular stability compared to non-conjugated analogues. wikipedia.orglibretexts.org This electronic structure is fundamental to their chemical reactivity, influencing their participation in pericyclic reactions, their behavior as Michael acceptors, and their spectroscopic properties. ucalgary.ca Furthermore, the extended conjugation in these molecules often brings the absorption of light into the visible spectrum, making many conjugated systems colored and classifying them as chromophores. wikipedia.org
The reactivity of conjugated aldehydes is more complex than that of simple aldehydes. Nucleophiles can attack at the carbonyl carbon (direct or 1,2-addition) or at the end of the conjugated system (conjugate or 1,4-addition), with the outcome often dependent on reaction conditions. ucalgary.ca This dual reactivity makes them versatile building blocks in organic synthesis.
Historical Evolution of this compound Research and Isomer Discovery
Research into this compound has largely been driven by its identification as a key aroma compound in various foods and as a component of insect pheromones. Geometrical isomers of this compound have been reported from a wide array of natural sources. ebi.ac.ukresearchgate.net For instance, it has been identified in the volatile profiles of oat flakes, walnuts, and certain beans. researchgate.netresearchgate.netacs.org
A pivotal moment in its research history was the identification of specific isomers as potent odorants. For example, (2E,4E,6Z)-nona-2,4,6-trienal was pinpointed as the key odorant in oat flakes, possessing a characteristically sweet, cereal-like aroma at an exceptionally low odor threshold. researchgate.net More recent studies in 2023 confirmed that a combination of sotolon and (2E,4E,6Z)-nona-2,4,6-trienal is responsible for the characteristic aroma of fresh walnuts. acs.orgacs.org
The discovery of this compound isomers in the animal kingdom has also been significant. Research revealed that male eggplant flea beetles, Epitrix fuscula, use a blend of (2E,4E,6Z)- and (2E,4E,6E)-Nona-2,4,6-trienal as a male-produced aggregation pheromone. ebi.ac.ukresearchgate.net Subsequent research on the related species, Epitrix hirtipennis, identified additional isomers, including (2E,4Z,6Z)-Nona-2,4,6-trienal, suggesting a pheromonal function in this species as well. ebi.ac.ukresearchgate.net These discoveries have spurred further investigation into the biosynthesis and specific biological roles of each isomer.
Isomeric Forms of this compound: Structural and Stereochemical Considerations
The nine-carbon chain of this compound contains three double bonds at positions 2, 4, and 6, each of which can exist in either an E (trans) or Z (cis) configuration. This gives rise to several possible geometrical isomers, each with distinct spatial arrangements and, consequently, different physical and biological properties.
The all-trans isomer, (2E,4E,6E)-Nona-2,4,6-trienal, features E (trans) configurations at all three double bonds, resulting in a more linear molecular shape compared to its (6Z) counterpart. nih.gov This isomer is also biologically active and serves as a component of the aggregation pheromone for the flea beetle Epitrix fuscula, alongside the (2E,4E,6Z) isomer. researchgate.net It is described as a colorless liquid with a green, cucumber-like aroma. nih.gov
Research has shown that exposing solutions of (2E,4E,6E)-Nona-2,4,6-trienal to light can generate a mixture of up to six different geometrical isomers. ebi.ac.ukresearchgate.net This photochemical isomerization has been utilized as a method to produce standards for analytical identification. One such isomer identified through this process is (2E,4Z,6Z)-Nona-2,4,6-trienal, which was found to be the most abundant isomer in the emissions from the flea beetle Epitrix hirtipennis. ebi.ac.ukresearchgate.net The characterization of these various isomers typically involves a combination of gas chromatography (GC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to determine their precise structures. ebi.ac.ukresearchgate.net
| Isomer Name | C2-C3 Configuration | C4-C5 Configuration | C6-C7 Configuration | Associated Context |
|---|---|---|---|---|
| (2E,4E,6Z)-Nona-2,4,6-trienal | E (trans) | E (trans) | Z (cis) | Oat/walnut aroma, flea beetle pheromone ebi.ac.ukresearchgate.netacs.org |
| (2E,4E,6E)-Nona-2,4,6-trienal | E (trans) | E (trans) | E (trans) | Flea beetle pheromone ebi.ac.uknih.gov |
| (2E,4Z,6Z)-Nona-2,4,6-trienal | E (trans) | Z (cis) | Z (cis) | Flea beetle pheromone ebi.ac.ukresearchgate.net |
The systematic naming of this compound isomers follows the IUPAC nomenclature rules, which require the use of stereochemical descriptors to define the geometry of each double bond. The descriptors used are (E) and (Z).
E (from the German entgegen, meaning opposite): This descriptor indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides.
Z (from the German zusammen, meaning together): This descriptor indicates that the higher-priority substituents on each carbon of the double bond are on the same side.
The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the carbon chain is numbered starting from the aldehyde group (C1). For each double bond (at C2, C4, and C6), the two groups attached to each carbon of the double bond are ranked. For example, at the C6=C7 double bond, C5 and H are attached to C6, and the ethyl group (-CH2CH3) and H are attached to C7. The chain segments (C5 vs. H, and -CH2CH3 vs. H) are given higher priority. The spatial relationship of these higher-priority groups determines the E or Z label. nih.govnih.gov The full systematic name, such as (2E,4E,6Z)-Nona-2,4,6-trienal, precisely describes the molecule's three-dimensional structure. nih.gov In literature, these are sometimes abbreviated, for example, as (E,E,Z)-2,4,6-nonatrienal. researchgate.net
| Systematic Name | Synonym | Molecular Formula | CAS Registry Number |
|---|---|---|---|
| (2E,4E,6Z)-Nona-2,4,6-trienal | (E,E,Z)-2,4,6-nonatrienal | C9H12O | 100113-52-8 |
| (2E,4E,6E)-Nona-2,4,6-trienal | (E,E,E)-2,4,6-nonatrienal | C9H12O | 57018-53-8 nih.govthegoodscentscompany.com |
| This compound (unspecified isomer) | 2,4,6-nonatrienal | C9H12O | 56269-22-8 ebi.ac.uknih.gov |
Structure
3D Structure
Properties
CAS No. |
56269-22-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
nona-2,4,6-trienal |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3 |
InChI Key |
XHDSWFFUGPJMMN-UHFFFAOYSA-N |
SMILES |
CCC=CC=CC=CC=O |
Canonical SMILES |
CCC=CC=CC=CC=O |
density |
0.867-0.873 |
physical_description |
Colourless liquid; Green, cucumber aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonyms |
(E,E,Z)-2,4,6-nonatrienal 2,4,6-nonatrienal |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Nona 2,4,6 Trienal and Its Stereoisomers
Stereoselective Synthesis Strategies
The primary challenge in synthesizing specific isomers of nona-2,4,6-trienal lies in the precise control of the geometry of the three double bonds. Various synthetic strategies have been developed to achieve this, with a focus on stereoselective reactions that favor the formation of a particular E/Z (trans/cis) configuration at each double bond.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for forming carbon-carbon double bonds, making them central to the synthesis of this compound and its stereoisomers. numberanalytics.comwikipedia.org These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction) with an aldehyde or ketone. wikipedia.orgmdpi.com
The stereochemical outcome of these reactions can be influenced by several factors, including the structure of the reactants and the reaction conditions. numberanalytics.com In the Wittig reaction, unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. mdpi.com The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate-stabilized carbanions, generally shows a strong preference for the formation of (E)-alkenes. wikipedia.org This high (E)-selectivity is a key advantage of the HWE reaction. nrochemistry.com
For the synthesis of a specific isomer like (2E,4E,6Z)-nona-2,4,6-trienal, a combination of these methods or a multi-step approach is often necessary. For example, a Wittig reaction could be employed to create the (Z)-configured double bond at the C6 position, while HWE reactions could be used to establish the (E)-configurations at the C2 and C4 positions. benchchem.comresearchgate.net The choice of base, solvent, and temperature can also be critical in controlling the stereoselectivity of these reactions. numberanalytics.com
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate carbanion |
| Reactivity of Carbonion | More basic | More nucleophilic |
| General Stereoselectivity | (Z)-alkenes with unstabilized ylides, (E)-alkenes with stabilized ylides | Predominantly (E)-alkenes |
| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
Aldol (B89426) condensation reactions, which involve the reaction of an enolate with a carbonyl compound, can also be utilized in the synthesis of polyunsaturated systems like this compound. By carefully choosing the reactants and reaction conditions, it is possible to control the formation of α,β-unsaturated aldehydes, which are key intermediates in the extension of the carbon chain.
Organometallic reagents, particularly Grignard reagents (organomagnesium compounds), play a crucial role in various synthetic strategies for this compound. rsc.org They can be used to introduce alkyl groups and to construct the carbon skeleton of the molecule. For instance, the addition of an alkynyl Grignard reagent to a ketone can be a key step in building the carbon backbone, which can then be further elaborated to the desired trienal. rsc.org The stereochemistry of such additions can often be controlled through the use of chiral auxiliaries or catalysts. rsc.orgd-nb.info
Furthermore, organometallic reagents can be used in conjunction with other reactions. For example, a Grignard reagent can be added to a pyrylium (B1242799) salt, leading to a ring-opening reaction that forms a Z,E-dienal with high stereochemical purity. psu.edu This method provides a direct route to specific stereoisomers of dienals, which can then be extended to the trienal system. psu.edu
The synthesis of complex molecules like this compound often requires reactions that selectively target a specific functional group or position within the molecule, a concept known as chemo- and regioselectivity. In a polyunsaturated system with multiple double bonds and a carbonyl group, achieving this selectivity is a significant challenge.
For example, the selective reduction of the aldehyde group without affecting the conjugated double bonds requires a mild and chemoselective reducing agent. Similarly, selective oxidation or epoxidation of one of the double bonds in the presence of others necessitates careful choice of reagents and reaction conditions. The development of such selective transformations is crucial for the efficient and controlled synthesis of this compound and its derivatives.
Precursor Chemistry and Carbon Chain Elongation Techniques
Convergent synthesis involves the preparation of several key fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.
Propargylic and allylic alcohols and their derivatives are valuable building blocks in the convergent synthesis of polyunsaturated systems. Propargylic alcohols contain a carbon-carbon triple bond, which can be selectively reduced to either a (Z)- or (E)-double bond, providing a powerful tool for stereocontrol. Allylic alcohols contain a double bond adjacent to a hydroxyl group, which can be used for various transformations, including oxidation to an α,β-unsaturated aldehyde or participation in coupling reactions.
For example, a synthetic route to a specific stereoisomer of this compound might involve the coupling of a C4 propargylic fragment with a C5 allylic fragment. The stereochemistry of the final molecule would be determined by the stereochemistry of the building blocks and the methods used to form the new double bonds.
A modular synthetic approach allows for the facile generation of a library of related compounds by systematically varying the building blocks used in the synthesis. This is particularly useful for exploring the structure-activity relationships of a molecule or for creating a range of flavor and fragrance compounds with different nuances.
In the context of this compound, a modular synthesis would involve the development of a robust and flexible synthetic route that allows for the easy substitution of different building blocks. For instance, by using different starting aldehydes or phosphorus ylides in a Wittig or HWE-based synthesis, a variety of analogues with different substitution patterns or chain lengths could be prepared. This approach facilitates the efficient exploration of the chemical space around the this compound scaffold.
Photochemical and Thermal Synthesis of this compound Isomers
The specific geometry of the double bonds in this compound isomers is crucial to their properties and functions. Photochemical and thermal methods offer pathways to interconvert these isomers or synthesize them from other precursors through controlled rearrangements.
Photochemical Isomerization:
Light provides the energy to overcome the rotational barrier of carbon-carbon double bonds, leading to the formation of various geometric isomers. Research has shown that exposing a solution of a single isomer, such as (2E,4E,6E)-2,4,6-nonatrienal, to light can readily generate a mixture of multiple geometrical isomers. ebi.ac.uk This process of photoisomerization is a common and effective method for accessing a variety of stereoisomers that may be difficult to obtain through direct synthesis. The resulting mixture of isomers can then be separated using chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to isolate the desired isomer. ebi.ac.uk For instance, this approach has been utilized to generate standards for the identification of this compound isomers found in nature, such as those emitted by flea beetles. ebi.ac.uk These photochemical rearrangements are often believed to occur through a concerted intramolecular process. thieme-connect.de
Thermal Synthesis and Isomerization:
Thermal energy can also induce the formation and isomerization of nona-2,4,6-trienals. One potential thermal method is acid-catalyzed isomerization. In related polyene systems, trace amounts of acid, such as hydrogen iodide formed in situ from iodine in a high-boiling solvent like xylene, can catalyze the rearrangement of double bonds to form a more conjugated system. thieme-connect.de While not a general method due to potential side reactions, it represents a possible thermal route for isomerizing this compound precursors. thieme-connect.de
Additionally, thermal processes like autoxidation of precursor fatty acids can lead to the formation of this compound isomers. researchgate.net For example, studies on oat flakes suggest that linolenic acid serves as a precursor, which can form nonatrienal isomers through pathways that can be initiated or accelerated by heat. researchgate.netresearchgate.net
Table 1: Overview of Photochemical and Thermal Synthesis Methods for this compound Isomers
| Method | Description | Precursor Example | Product | Key Findings & Citations |
| Photoisomerization | Use of light energy to induce cis-trans isomerization of double bonds. | (2E,4E,6E)-2,4,6-nonatrienal | A mixture of up to six geometrical isomers. | An effective method to generate a variety of isomers for use as analytical standards. The process is straightforward, involving exposure of a starting isomer to light. ebi.ac.uk |
| Acid-Catalyzed Isomerization | Use of a catalyst (e.g., iodine) at high temperatures to promote double bond migration and rearrangement. | 6-hydroxynona-2,4,7-trienyl acetate (B1210297) (analogous system) | Nona-2,4,6,8-tetraenyl acetate (conjugated system) | This method relies on forming a catalytic amount of acid (e.g., HI) to rearrange unconjugated systems into more stable conjugated ones. thieme-connect.de |
| Autoxidation | Oxidation of polyunsaturated fatty acids, which can be initiated or accelerated by heat, leading to the formation of various degradation products, including aldehydes. | Linolenic acid | (E,E,Z)-2,4,6-nonatrienal and other isomers. | Model studies suggest linolenic acid is a key precursor for nonatrienal formation in food systems like oats, occurring via autoxidation or enzymatic pathways. researchgate.netresearchgate.net |
Sustainable and Atom-Economical Synthetic Approaches for this compound
In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and atom-economical routes to target molecules like this compound. mdpi.com Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.com
Biosynthetic Pathways:
Nature provides a highly efficient and sustainable route to this compound. The compound and its isomers are known to be formed in various plants and foods through the enzymatic oxidation or autoxidation of polyunsaturated fatty acids, most notably linolenic acid. researchgate.netresearchgate.net The enzyme linoleate (B1235992) isomerase, for example, demonstrates how biological systems can perform highly specific isomerizations. thieme-connect.de Harnessing such biosynthetic or biocatalytic pathways could offer a green alternative to traditional chemical synthesis, operating under mild conditions (ambient temperature and pressure) and using renewable feedstocks. Understanding these pathways could also lead to sustainable agricultural applications. ontosight.ai
Atom-Economical Reactions:
Several classical reactions used for the synthesis of this compound can be evaluated for their atom economy.
Aldol Condensation: This reaction, which involves the coupling of shorter-chain aldehydes, is an inherently atom-economical method as it forms carbon-carbon bonds with the loss of only a small molecule (water). numberanalytics.comontosight.ai
Green Chemistry Strategies:
The broader principles of green chemistry can be applied to improve the synthesis of this compound.
Alternative Solvents: A key principle of green chemistry is the use of safer solvents. mdpi.com Exploring the use of water as a solvent or co-solvent in synthetic steps could significantly reduce the environmental impact, as it is non-toxic, non-flammable, and abundant. mdpi.com
Catalysis: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry and atom economy. numberanalytics.com Developing catalytic versions of key bond-forming reactions in the synthesis of this compound would be a significant step towards a more sustainable process. This includes transition-metal-catalyzed cross-coupling reactions or organocatalysis. numberanalytics.com
Continuous Flow Synthesis: These techniques can be integrated with other technologies like photochemistry or catalysis to create more efficient, safer, and automated processes for producing fine chemicals like this compound. mdpi.com
Table 2: Evaluation of Synthetic Approaches for this compound based on Sustainability
| Approach | Description | Advantages | Disadvantages / Challenges | Citations |
| Biosynthesis / Biocatalysis | Use of natural pathways (e.g., from linolenic acid) or isolated enzymes to produce the target compound. | Highly specific, uses renewable feedstocks, mild reaction conditions, environmentally benign. | Enzymes can be highly substrate-specific; scaling up can be challenging. | thieme-connect.deresearchgate.netresearchgate.net |
| Aldol Condensation | Carbon-carbon bond formation between two carbonyl compounds. | High atom economy (loses only water), uses simple starting materials. | May lack stereocontrol, potentially leading to mixtures of isomers. | numberanalytics.comontosight.ai |
| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene. | Excellent control over double bond geometry. | Poor atom economy due to the formation of triphenylphosphine oxide byproduct. | researchgate.netnumberanalytics.comontosight.ai |
| Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives like water. | Reduced toxicity and environmental impact, increased safety. | Poor solubility of nonpolar organic reactants in water can be a significant challenge. | mdpi.com |
Mechanistic Investigations of Nona 2,4,6 Trienal Reactivity
Fundamental Reaction Pathways of the Aldehyde Moiety
The aldehyde group in nona-2,4,6-trienal is a primary site for oxidation, reduction, and nucleophilic attack.
Mechanistic Studies of Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. In the case of this compound, this can be achieved using various oxidizing agents. The general mechanism involves the initial formation of a hydrate (B1144303) by the addition of water to the aldehyde carbonyl. This is followed by the removal of two hydrogen atoms by the oxidizing agent.
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the reaction, particularly in the presence of the sensitive conjugated triene system which can also be susceptible to oxidation.
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium Permanganate (KMnO4) | Basic aqueous solution, often with heating |
| Chromium Trioxide (CrO3) | Acidic aqueous solution or in a non-aqueous solvent like acetone (B3395972) (Jones oxidation) |
Stereocontrolled Reduction Pathways to Corresponding Alcohols
The reduction of the aldehyde group in this compound to its corresponding alcohol, nona-2,4,6-trienol, can be accomplished with a variety of reducing agents. For stereocontrol, particularly in the synthesis of specific diastereomers, more selective reagents are often employed.
Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). While both are effective, LiAlH4 is a much stronger reducing agent and less selective than NaBH4. For more controlled reductions, especially in the presence of other reducible functional groups, milder reagents or specific catalytic systems are utilized. For instance, the reduction of a related trienal, a cycloadduct aldehyde, to its corresponding alcohol has been documented. tkk.fi
| Reducing Agent | Typical Reaction Conditions | Selectivity |
| Sodium Borohydride (NaBH4) | Protic solvents (e.g., ethanol, methanol) | More selective for aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF) | Less selective, reduces a wider range of functional groups |
Nucleophilic Addition and Tautomerization Processes
The electrophilic carbon of the aldehyde group in this compound is susceptible to nucleophilic attack. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.
One example of nucleophilic addition is the reaction with silyl (B83357) enol ethers in the presence of a Lewis acid like Ytterbium triflate (Yb(OTf)3). acs.org This reaction proceeds with high regioselectivity. acs.org
Tautomerization, the migration of a proton accompanied by the shifting of a double bond, can also occur. In the case of related compounds, base-catalyzed tautomerization following an electrocyclic ring-closing reaction has been observed. uky.edu
Reactivity of the Conjugated Triene System
The conjugated system of three double bonds in this compound is a key feature that dictates a significant portion of its reactivity, particularly in pericyclic and photochemical reactions.
Pericyclic Reactions: Diels-Alder and Electrocyclic Ring Closures
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated triene of this compound can participate in several types of pericyclic reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. msu.edu While this compound itself is a triene, parts of its conjugated system can act as a diene. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are also possible and can lead to the formation of complex ring systems. msu.edu
Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated pi system, or the reverse ring-opening process. libretexts.org A conjugated triene, which has 6 π-electrons, can undergo a thermally induced disrotatory ring closure to form a six-membered ring. msu.eduyoutube.com Conversely, a photochemical process would lead to a conrotatory ring closure. msu.edu The stereochemistry of the substituents on the triene determines the stereochemistry of the product. youtube.com
| Reaction Type | Number of π Electrons | Thermal/Photochemical | Stereochemical Outcome |
| Electrocyclic Ring Closure | 6 | Thermal | Disrotatory |
| Electrocyclic Ring Closure | 6 | Photochemical | Conrotatory |
Photochemical Reactions: Excitation States and Pathways
The absorption of light by the conjugated triene system of this compound can promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state. This excitation can initiate a variety of photochemical reactions.
One significant photochemical process is cis-trans isomerization around the double bonds. The exposure of (2E,4E,6E)-2,4,6-nonatrienal to light has been shown to generate a mixture of six geometrical isomers. ebi.ac.uk This highlights the role of photochemical pathways in altering the stereochemistry of the molecule.
The excited states of polyenes are complex and can involve different electronic configurations. vscht.cz The specific photochemical pathway followed depends on the nature of the excited state and the molecular environment.
Radical Reactions and Polymerization Mechanismsacs.org
This compound, with its extended system of conjugated π-electrons, is a candidate for radical reactions and polymerization. The conjugation of double bonds lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more susceptible to electron addition to form a delocalized radical anion. researchgate.net This radical anion is stabilized by resonance across the polyene chain and the carbonyl group. msu.edu
The general mechanism for the radical polymerization of conjugated systems involves three main stages: initiation, propagation, and termination. Initiation can be achieved by generating free radicals, for example, through the thermal or photochemical decomposition of an initiator. In the propagation step, the initiated radical adds to a monomer molecule, creating a new, larger radical which can then react with subsequent monomers in a chain reaction. The presence of multiple double bonds in this compound suggests that it could lead to cross-linked polymers under these conditions. umb.edu
While specific studies on the radical polymerization of this compound are not extensively documented, the principles of radical addition to conjugated dienes and polyenes are well-established. These reactions can proceed via either 1,2- or 1,4-addition mechanisms, and in the case of a trienal, addition could occur at various points along the conjugated system. pharmaguideline.com The stability of the resulting allylic radical intermediate is a key factor driving the reaction. fiu.edu The presence of an aldehyde group can further influence the reactivity, potentially participating in the reaction or directing the addition of radicals.
Catalytic Transformations Involving this compound
Transition Metal Catalysis for Cross-Coupling and Cycloaddition Reactions
Transition metal catalysis offers powerful methods for transforming polyenes like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are fundamental for forming new carbon-carbon bonds. nih.govnih.gov Although direct C-H activation of a trienal is challenging, a synthetic derivative, such as a vinyl halide or triflate of this compound, could serve as a substrate. The catalytic cycle for these reactions generally involves an oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com
A hypothetical Suzuki coupling reaction is outlined in the table below, demonstrating potential conditions for such a transformation.
Hypothetical Suzuki Coupling of a Nona-2,4,6-trienyl Halide
| Parameter | Condition | Reference |
|---|---|---|
| Pd Source | Pd(OAc)2 or Pd(PPh3)4 | uni-muenchen.de |
| Ligand | S-Phos, XPhos, or PPh3 | mit.edu |
| Base | K2CO3 or Cs2CO3 | nih.gov |
| Solvent | Toluene, Dioxane, or THF | nih.gov |
| Temperature | 60-110 °C | mit.edu |
Cycloaddition reactions represent another major class of transformations for conjugated trienes. This compound, acting as a 6π-electron component, can participate in higher-order cycloadditions, such as [6π+2π] and [6π+4π] reactions. Cobalt-catalyzed [6π+2π] cycloadditions between cycloheptatriene (B165957) derivatives and alkynes are well-documented and provide a framework for the potential reactivity of this compound. sciforum.netmdpi.commdpi.comnih.gov These reactions efficiently construct bicyclic systems, such as bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.commdpi.comnih.gov The catalytic system often involves a cobalt(II) precatalyst, a phosphine (B1218219) ligand, and a reducing agent like zinc powder.
Representative Cobalt-Catalyzed [6π+2π] Cycloaddition Conditions
| Catalyst System | 6π Component | 2π Component | Yield (%) | Reference |
|---|---|---|---|---|
| Co(acac)2(dppe)/Zn/ZnI2 | 1-Benzoylcycloheptatriene | Hexyne-1 | 84 | mdpi.com |
| Co(acac)2(dppe)/Zn/ZnI2 | 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 80 | mdpi.com |
| Co(acac)2(dppe)/Zn/ZnI2 | N-carbocholesteroxyazepine | Various Alkynes | 79-95 | mdpi.com |
| Co(acac)2(dppe)/Zn/ZnI2 | 2-Tropylcyclohexanone | Various Alkynes | 70-89 | nih.gov |
Organocatalysis and Biocatalysis for Asymmetric Transformations
Asymmetric organocatalysis, using small chiral organic molecules, provides a metal-free approach to stereoselective synthesis. mdpi.com For an α,β-unsaturated aldehyde like this compound, several organocatalytic activation modes are possible. Chiral secondary amines can react with the aldehyde to form transient iminium ions. This activation lowers the LUMO of the polyene system, facilitating enantioselective conjugate additions of nucleophiles. mpg.dersc.org Conversely, reaction with a chiral primary amine can lead to dienamine intermediates, which can act as nucleophiles in subsequent reactions. These strategies have been successfully applied to the asymmetric conjugate addition of aldehydes to acceptors like nitroalkenes. mdpi.comnih.gov
Biocatalysis offers another avenue for the selective transformation of this compound. Enzymes, particularly oxidoreductases from organisms like baker's yeast (Saccharomyces cerevisiae), are known to reduce α,β-unsaturated aldehydes. ftb.com.hrftb.com.hr These reactions can be highly stereoselective, potentially reducing either the carbon-carbon double bond or the carbonyl group, or both. Ene-reductases specifically catalyze the asymmetric reduction of activated C=C bonds, while carbonyl reductases or alcohol dehydrogenases target the aldehyde functionality. researchgate.net Carboxylic acid reductases (CARs) coupled with other enzymes have also been shown to convert α,β-unsaturated acids to allylic alcohols, indicating that multi-enzyme systems could transform this compound. rsc.orgrsc.org
Potential Asymmetric Transformations of this compound
| Catalysis Type | Catalyst Example | Potential Transformation | Mechanism/Activation | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Secondary Amine (e.g., Diarylprolinol silyl ether) | Asymmetric Conjugate Addition | Iminium Ion Formation | mpg.de |
| Organocatalysis | Chiral Primary Amine/Thiourea | Asymmetric Michael Addition | Enamine/Dienamine Formation | mdpi.com |
| Biocatalysis | Ene-Reductase | Asymmetric C=C Reduction | Enzymatic Hydride Transfer (NAD(P)H) | researchgate.net |
| Biocatalysis | Carbonyl Reductase / ADH | Asymmetric Aldehyde Reduction | Enzymatic Hydride Transfer (NAD(P)H) | ftb.com.hr |
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
The kinetics and thermodynamics of the transformations involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. For transition metal-catalyzed cross-couplings, the rate-determining step can vary depending on the specific substrates and ligands used. nih.gov In many palladium-catalyzed cycles, oxidative addition is rate-limiting, though transmetalation or reductive elimination can also be the slow step. uni-muenchen.demit.edu Kinetic studies often reveal complex dependencies on catalyst, substrate, and additive concentrations. nih.govmit.edu
For cycloaddition reactions, the thermodynamics are often favorable due to the conversion of two or more π-bonds into more stable σ-bonds, resulting in an exothermic reaction. mdpi.com However, the activation energy barrier determines the reaction rate. Computational studies on cycloadditions involving trienes like tropone (B1200060) (a cyclic trienone) have been used to calculate activation energies and reaction enthalpies, providing insight into the feasibility and selectivity of different pathways (e.g., [4+2] vs. [6+4]). mdpi.comrsc.org These studies show that activation free energies for such reactions are typically in the range of 15-30 kcal/mol, and the reactions are often significantly exergonic. mdpi.comnih.gov
Thermodynamic and Kinetic Parameters from Computational Studies on Related Cycloadditions
| Reaction Type | System | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) | Reference |
|---|---|---|---|---|
| [6+4] Cycloaddition | Tropone + Cyclopentadiene | ~16.2 (Enthalpy) | ~ -21.4 (Enthalpy) | mdpi.com |
| [8+2] Cycloaddition | Tropone-ester + Cyclopentadiene | Lower than unsubstituted tropone | More exergonic than unsubstituted | rsc.org |
| [4+2] Cycloaddition | Nitrosoarene + Cycloheptatriene | 26.7 | Thermodynamically unfavorable | nih.gov |
Note: Data is for related triene systems and serves as an estimate for the reactivity of this compound.
Advanced Spectroscopic and Analytical Characterization for Nona 2,4,6 Trienal Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Nona-2,4,6-trienal isomers. It provides detailed information on the chemical environment of each proton and carbon atom, enabling the assignment of stereochemistry and the study of conformational dynamics.
The presence of three double bonds in this compound allows for the existence of up to 2³ = 8 geometric isomers (e.g., E,E,E; E,E,Z; E,Z,E; etc.). Distinguishing between these isomers is a significant analytical challenge that can be overcome using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Research has confirmed that the configurations of six geometric isomers of 2,4,6-nonatrienal can be determined using these methods rsc.org.
¹H NMR: The 1D proton NMR spectrum provides initial, crucial information. The olefinic protons (H2 to H7) resonate in a characteristic downfield region (typically 5.5-7.5 ppm), while the aldehydic proton (H1) is found further downfield (~9.5 ppm). The key to differentiating isomers lies in the magnitude of the vicinal coupling constants (³JHH) between adjacent olefinic protons. A large coupling constant (J ≈ 15 Hz) is indicative of a trans (E) configuration, whereas a smaller coupling constant (J ≈ 10 Hz) suggests a cis (Z) configuration.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled (typically over two or three bonds), allowing for the sequential assignment of protons along the polyene chain, from the ethyl group (H8, H9) through the olefinic system to the aldehyde proton (H1). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is indispensable for stereochemical assignment as it identifies protons that are close in space, irrespective of their through-bond connectivity. libretexts.orglibretexts.org For a cis (Z) double bond, a NOESY cross-peak will be observed between the two protons on that double bond. Conversely, for a trans (E) bond, no such correlation is typically seen due to the larger distance between the protons. This technique provides definitive confirmation of the geometry assigned based on coupling constants.
The table below illustrates how NMR data are used to differentiate between two hypothetical isomers of this compound.
| Parameter | (2E,4E,6Z)-Nona-2,4,6-trienal | (2E,4E,6E)-Nona-2,4,6-trienal | Comment |
|---|---|---|---|
| JH6-H7 | ~10-12 Hz | ~15 Hz | The coupling constant for the C6=C7 bond is the primary indicator of its Z or E geometry. |
| NOESY Correlation | Strong cross-peak between H6 and H7. | No cross-peak between H6 and H7. | Through-space proximity confirms the Z-configuration for the (2E,4E,6Z) isomer. |
| Chemical Shift of H8 | Slightly different due to the magnetic anisotropy of the C6=C7 bond. | Slightly different due to the magnetic anisotropy of the C6=C7 bond. | The stereochemistry of the adjacent double bond influences the chemical environment of the neighboring CH₂ group. |
Beyond static stereochemistry, NMR can probe the dynamic conformational behavior of molecules. For this compound, rotation around the C3-C4 and C5-C6 single bonds gives rise to different planar conformers, primarily the s-trans and s-cis rotamers. The relative energies of these conformers are influenced by steric hindrance and electronic conjugation effects.
While specific dynamic NMR studies on this compound are not widely reported, the principles can be readily applied. Variable-temperature (VT) NMR experiments are the primary tool for such analyses. core.ac.ukmontana.edu By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale.
Coalescence: If two distinct conformers are present, separate signals for the nuclei in each environment may be observed at low temperatures. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually merge into a single, averaged signal at a point known as the coalescence temperature.
Activation Energy: By analyzing the line shape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier between the conformers. rsc.orgrsc.org This provides fundamental insight into the molecule's flexibility and conformational preferences. For conjugated aldehydes, these barriers are typically in the range of 8-20 kcal/mol. core.ac.uk
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS), is essential for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₉H₁₂O. The theoretical monoisotopic mass can be calculated with high precision.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂O |
| Theoretical Monoisotopic Mass | 136.088815 Da rubingroup.org |
| Nominal Mass | 136 Da |
An experimental HRMS measurement yielding a mass of 136.0888 ± 0.0005 Da would unequivocally confirm the molecular formula as C₉H₁₂O, distinguishing it from other potential isobaric compounds.
Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze its resulting product ions. nih.govelsevierpure.com This process provides a fragmentation "fingerprint" that is highly characteristic of the molecule's structure, aiding in its identification, particularly within complex mixtures where chromatographic co-elution may occur.
For this compound (molecular ion [M]⁺· at m/z 136), fragmentation in an electron ionization (EI) source or via collision-induced dissociation (CID) would likely proceed through several key pathways common to unsaturated aldehydes:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can lead to the loss of a hydrogen radical (H·) to form an [M-1]⁺ ion at m/z 135, or the loss of the formyl radical (·CHO) to form an [M-29]⁺ ion at m/z 107.
Cleavage of the Polyene Chain: The conjugated system can undergo fragmentation at various points. A prominent fragment often arises from the cleavage of the C7-C8 bond, leading to the loss of an ethyl radical (·C₂H₅) to yield an [M-29]⁺ ion at m/z 107.
Further Fragmentation: The initial fragment ions can undergo subsequent losses. For example, the ion at m/z 107 could lose carbon monoxide (CO) to produce a fragment at m/z 79.
The table below summarizes the expected key fragments for this compound in MS/MS analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 136 | 135 | H· | α-cleavage at the C1-H bond |
| 136 | 107 | ·CHO or ·C₂H₅ | α-cleavage (loss of formyl radical) or cleavage at C7-C8 |
| 136 | 91 | ·C₃H₇ | Cleavage at C5-C6 bond (Tropylium ion formation) |
| 136 | 79 | C₄H₅O· | Complex rearrangement and cleavage |
| 107 | 79 | CO | Loss of carbon monoxide from the [M-C₂H₅]⁺ ion |
Chromatographic Methods for Separation, Identification, and Quantification
Due to the volatility of this compound and the existence of multiple, closely related isomers, chromatography is the method of choice for their separation and quantification.
Gas Chromatography (GC): GC is the most widely used technique for analyzing this compound isomers. The separation is typically performed on capillary columns. Polar stationary phases (e.g., those containing polyethylene glycol or cyanopropyl functionalities) are often employed to enhance the separation of isomers based on differences in their polarity and shape. researchgate.net
Multidimensional Gas Chromatography (GCxGC or GC-GC): For highly complex samples, such as natural aroma extracts, one-dimensional GC may not provide sufficient resolution. Two-dimensional GC, such as comprehensive (GCxGC) or heart-cut (GC-GC) techniques, offers significantly enhanced separation power. researchgate.net In these methods, fractions from a primary column are transferred to a second, orthogonal column (with a different stationary phase) for further separation, allowing for the resolution of co-eluting compounds. This technique, when coupled with HRMS, is a state-of-the-art method for identifying trace levels of this compound isomers in challenging matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC): While less common than GC for this volatile compound, reversed-phase HPLC can also be used to separate the geometric isomers of this compound. rsc.orgresearchgate.net This method can be advantageous for preparative-scale separation to isolate pure isomers for use as analytical standards or for further spectroscopic characterization. researchgate.net
The following table summarizes the chromatographic techniques applied to the analysis of this compound systems.
| Technique | Stationary Phase/Column Type | Detector | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Polar capillary column (e.g., DB-WAX, DB-23) | FID, MS, Olfactometry (O) | Separation and quantification of geometric isomers in food and biological samples. rsc.org |
| GC-GC-HRMS | Dual columns (e.g., non-polar followed by polar) | High-Resolution Mass Spectrometry | Unambiguous identification in highly complex matrices like plant volatiles. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., ODS/C18) | UV (at ~240 nm) | Separation of geometric isomers, particularly for preparative isolation. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and indispensable tool for the analysis of this compound, particularly in the profiling of volatile components in food and natural products. In such complex samples, this compound is often present as a key aroma compound. Its identification via GC-MS is rigorously confirmed by comparing its mass spectrum and chromatographic retention indices (RI) with those of an authentic reference standard. masterorganicchemistry.comdocbrown.info
The process involves separating the volatile fraction of a sample on a gas chromatographic column, after which the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight: 136.19 g/mol ), the mass spectrum allows for confirmation of its molecular ion and characteristic fragmentation pattern. utoronto.ca
To ensure accurate identification and purity assessment, analyses are often performed on at least two columns of different polarities (e.g., a polar DB-FFAP and a non-polar DB-5). docbrown.info This dual-column analysis provides two different retention indices for the compound, significantly increasing the confidence in its identification and helping to resolve it from co-eluting impurities. For instance, (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key odorant in walnuts and dried hemp flowers using this methodology. masterorganicchemistry.comyoutube.com Purity assessment is achieved by scrutinizing the chromatogram for extraneous peaks and evaluating the mass spectrum of the main peak for any interfering ions.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Description | Source |
| Columns | DB-FFAP and DB-5 (or similar) to provide retention indices on different polarity phases. | docbrown.info |
| Carrier Gas | Helium is typically used. | |
| Injection Mode | Splitless or split injection, depending on the concentration of the analyte. | |
| Ionization | Electron Impact (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. | |
| Identification | Comparison of mass spectrum and retention indices with a pure reference standard. | masterorganicchemistry.comdocbrown.info |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Degradation Product Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of this compound isomers, which can be challenging to resolve by GC alone. The technique is also well-suited for monitoring the formation of non-volatile degradation products that may result from oxidation or polymerization processes.
Research has demonstrated the use of preparative HPLC for the purification of specific isomers, such as (2E,4E,6Z)-nona-2,4,6-trienal. docbrown.info This is critical for obtaining pure standards for sensory analysis and further characterization. The separation is typically achieved using a normal-phase column with a non-polar mobile phase gradient.
For monitoring degradation, an HPLC method can track the decrease in the peak area of the this compound isomers over time while simultaneously detecting the appearance of new peaks corresponding to degradation products. UV-Vis detection is commonly employed, as the conjugated triene system of this compound exhibits strong absorbance in the UV region. A detection wavelength of 220 nm has been utilized in purification protocols. docbrown.info
Table 2: HPLC Parameters for this compound Purification
| Parameter | Description | Source |
| Column | Eurosphere II Diol 100-5 (250 × 8 mm) | docbrown.info |
| Mobile Phase | Gradient system of n-hexane and ethanol (e.g., Solvent A: n-hexane/ethanol 90/10, Solvent B: n-hexane/ethanol 70/30). | docbrown.info |
| Flow Rate | 1.6 mL/min | docbrown.info |
| Detection | UV detection at 220 nm. | docbrown.info |
| Application | Preparative separation and purification of isomers. | docbrown.info |
Coupled Analytical Techniques: GC-Olfractometry (GC-O) for Aroma Compound Identification, GC-FTIR, and LC-MS/MS for Enhanced Specificity
To overcome the limitations of individual analytical methods and to gain deeper insight into the properties of this compound, coupled or hyphenated techniques are employed.
Gas Chromatography-Olfactometry (GC-O): This technique couples a gas chromatograph with a human sensory assessor, making it the definitive method for identifying odor-active compounds. As compounds elute from the GC column, the effluent is split between a standard detector (like FID or MS) and a sniffing port. This allows the analyst to directly correlate a specific aroma with a chromatographic peak. GC-O has been instrumental in establishing the sensory significance of this compound. For example, (2E,4E,6Z)-nona-2,4,6-trienal was identified as a key compound with a characteristic oatmeal-like aroma in walnuts and oat flakes through GC-O analysis. masterorganicchemistry.compharmaxchange.info
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): While less common, GC-FTIR can be used to provide information about the functional groups of compounds as they elute from the GC. This provides a layer of specificity that is orthogonal to mass spectrometry. For this compound, GC-FTIR could confirm the presence of the aldehyde and the conjugated double bond system, complementing the structural information derived from MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS): For enhanced specificity, particularly in complex biological or food matrices, high-resolution mass spectrometry (often coupled with GC, e.g., GC-HRMS) is invaluable. These instruments provide highly accurate mass measurements of the molecular ion and its fragments, allowing for the determination of the elemental composition. This capability helps to unambiguously distinguish this compound from other isobaric compounds (compounds with the same nominal mass) that might be present in the sample, thus providing the highest level of confidence in its identification. docbrown.infonist.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the vibrational and electronic energy levels of this compound are essential for confirming its molecular structure, particularly the nature of its functional groups and the extensive π-electron system.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conjugation Confirmation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct evidence for the functional groups present in the this compound molecule. The key structural features—an aldehyde group and a conjugated triene system—give rise to characteristic absorption bands.
Aldehyde Group: The C=O stretch of the aldehyde is expected to produce a very strong band in the IR spectrum. Due to conjugation with the three C=C double bonds, this band would appear at a lower frequency (around 1660-1680 cm⁻¹) compared to a non-conjugated aldehyde. The aldehyde C-H bond gives rise to two characteristic stretching bands, one near 2850 cm⁻¹ and another, often weaker, band near 2750 cm⁻¹.
Conjugated Triene System: The C=C stretching vibrations of the conjugated system will result in one or more strong bands in the 1600-1650 cm⁻¹ region of the IR and Raman spectra. The C-H bonds of the vinyl groups will show stretching vibrations above 3000 cm⁻¹.
Together, these techniques can confirm the α,β-unsaturated and poly-conjugated nature of the aldehyde, which is a defining feature of the this compound structure.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (vinyl) | Stretch | >3000 | Medium |
| C-H (alkyl) | Stretch | 2850-3000 | Medium |
| C-H (aldehyde) | Stretch | ~2850 and ~2750 | Weak-Medium |
| C=O (conjugated aldehyde) | Stretch | 1660-1680 | Strong |
| C=C (conjugated triene) | Stretch | 1600-1650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Conjugation Systems and Degradation Processes
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly well-suited for analyzing compounds with extensive conjugated π-electron systems like this compound. The three conjugated double bonds in conjunction with the aldehyde chromophore allow for a low-energy π → π* electronic transition, resulting in strong absorption of UV radiation at a relatively long wavelength.
As the extent of conjugation in a polyene system increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths (a bathochromic shift). utoronto.calibretexts.org While a conjugated diene absorbs around 217 nm and a triene around 258 nm, the additional conjugation with the carbonyl group in this compound is expected to push its λmax significantly higher, likely into the 300-350 nm range. Indeed, the related compound 2,4,6-octatrienal is monitored at 320 and 350 nm.
This strong absorbance makes UV-Vis spectroscopy a highly sensitive method for the quantitative analysis of this compound. Furthermore, it is an excellent tool for monitoring degradation. Any chemical reaction, such as oxidation, that disrupts or shortens the conjugated system will cause a shift of the λmax to a shorter wavelength (a hypsochromic shift) and a decrease in absorbance intensity (a hypochromic effect). This allows for the straightforward tracking of the compound's stability over time or under various storage conditions.
Computational and Theoretical Chemistry of Nona 2,4,6 Trienal
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule like Nona-2,4,6-trienal. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods could be employed to determine its electronic structure. A key area of interest would be the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For a conjugated polyene aldehyde like this compound, these calculations would reveal how the extended π-system influences its electronic properties and reactivity.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Hypothetical Value (Method Dependent) | Significance |
| HOMO Energy | e.g., -6.2 eV | Electron-donating capability |
| LUMO Energy | e.g., -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | e.g., 4.7 eV | Chemical reactivity, electronic transitions |
| Dipole Moment | e.g., 3.5 D | Polarity and intermolecular interactions |
Note: The values presented in this table are illustrative examples and are not based on actual published research for this compound.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT could be used to study various reactions, such as its oxidation, reduction, or participation in cycloaddition reactions.
These studies would involve mapping the potential energy surface of a reaction to identify the structures of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. By locating and characterizing transition states, researchers could elucidate the step-by-step pathway of reactions involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Due to the presence of single bonds within its carbon chain, this compound can exist in various conformations. Molecular dynamics (MD) simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape influences its biological activity, such as its interaction with olfactory receptors.
Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and other molecules, such as solvents or biological receptors. By simulating the system over time, one can observe how hydrogen bonds, van der Waals forces, and electrostatic interactions govern its behavior in different environments.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data
Computational chemistry offers methods to predict various spectroscopic properties of molecules. For this compound, these predictions would be invaluable for its characterization.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra can then be compared with experimental data to confirm the structure and assign specific signals to individual atoms.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic vibrational modes associated with its functional groups, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. For a conjugated system like this compound, this would predict the wavelength of maximum absorption (λmax), which corresponds to the energy of electronic transitions, typically π → π*.
A crucial step in computational studies is the validation of the predicted properties with experimental data. While experimental data for this compound exists in the context of analytical chemistry, a direct and detailed comparison with theoretically predicted spectra for the purpose of validating computational methods has not been extensively reported.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Conjugated Aldehyde
| Spectroscopic Technique | Predicted Property (Method) | Illustrative Experimental Value |
| ¹H NMR | Chemical Shift of Aldehydic Proton (GIAO) | ~9.5 ppm |
| ¹³C NMR | Chemical Shift of Carbonyl Carbon (GIAO) | ~193 ppm |
| IR | C=O Stretching Frequency (DFT) | ~1680 cm⁻¹ |
| UV-Vis | λmax (TD-DFT) | ~270 nm |
Note: The experimental values are typical for α,β-unsaturated aldehydes and are for illustrative purposes only, not specific experimental values for this compound from a comparative computational study.
Nona 2,4,6 Trienal in Biological and Environmental Research: Mechanistic Insights
Biosynthetic Pathways and Metabolic Origins in Natural Systems
Nona-2,4,6-trienal, a volatile organic compound, originates in natural systems primarily through the enzymatic degradation of polyunsaturated fatty acids. This process is a key element of the lipoxygenase (LOX) pathway, a ubiquitous metabolic route in plants and animals responsible for generating a variety of signaling and defense molecules, as well as flavor and aroma compounds.
Enzymatic Degradation Mechanisms of Polyunsaturated Fatty Acids (e.g., α-Linolenic Acid) as Precursors
The biosynthesis of this compound isomers is initiated by the oxidative degradation of α-linolenic acid (ALA), an omega-3 fatty acid. The process can occur through both enzymatic pathways and autoxidation. In the enzymatic pathway, the initial step involves the dioxygenation of α-linolenic acid by the enzyme lipoxygenase (LOX). This reaction introduces a hydroperoxy group onto the fatty acid backbone, forming hydroperoxide derivatives. Specifically, 13-lipoxygenase oxidizes ALA to 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).
Subsequent cleavage of these hydroperoxides is carried out by another enzyme, hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes and oxo-acids. For instance, the cleavage of 13-hydroperoxides from linolenic acid yields volatile aldehydes. Model studies have confirmed that (E,E,Z)-2,4,6-nonatrienal is derived from the oxidative breakdown of linolenic acid. This multi-step enzymatic cascade highlights the transformation of a non-volatile fatty acid into a highly aromatic and biologically active aldehyde.
Elucidation of Specific Enzymes and Co-factors Involved in this compound Formation
The key enzymes driving the formation of this compound are lipoxygenase (LOX) and hydroperoxide lyase (HPL).
Lipoxygenase (LOX): This enzyme catalyzes the initial and rate-limiting step of the pathway. LOX are non-heme iron-containing dioxygenases that regio- and stereo-specifically oxygenate polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system, such as linoleic and α-linolenic acids. Depending on the specific isoform, LOX can produce either 9- or 13-hydroperoxides of these fatty acids. In the context of this compound formation, 13-lipoxygenase is particularly relevant.
Hydroperoxide Lyase (HPL): This enzyme belongs to the cytochrome P450 family and requires heme as a prosthetic group for its activity. HPL is responsible for cleaving the hydroperoxy fatty acids produced by LOX. The enzyme specifically cleaves the C-C bond adjacent to the hydroperoxyl group. The instability of HPL can be a limiting factor in the application of this pathway.
The sequential action of LOX and HPL on α-linolenic acid leads to the generation of various volatile compounds, including isomers of this compound.
Roles as Semiochemicals in Interspecies Chemical Communication
Semiochemicals are signaling molecules that mediate interactions between organisms. This compound isomers have been identified as potent semiochemicals, particularly as insect pheromones, playing a crucial role in the chemical communication and aggregation behavior of certain insect species.
Characterization as Insect Pheromones (e.g., in Epitrix flea beetles) and Aggregation Behavior
Several isomers of this compound have been identified as components of male-produced aggregation pheromones in flea beetles of the genus Epitrix. These volatile compounds are released by male beetles and attract both males and females to a specific location, leading to aggregation.
Research on the eggplant flea beetle, Epitrix fuscula, revealed that (2E,4E,6Z)- and (2E,4E,6E)-nona-2,4,6-trienal are the two most abundant compounds in the male-produced pheromone blend. Field trials demonstrated that traps baited with a mixture of these two isomers were significantly more attractive to both sexes of E. fuscula than control traps.
Similarly, the tobacco flea beetle, Epitrix hirtipennis, emits a blend of this compound isomers. The most abundant isomer produced by male E. hirtipennis was identified as (2E,4Z,6Z)-nona-2,4,6-trienal. This compound was found to be attractive to female E. hirtipennis, supporting its role as a pheromone.
The table below summarizes the identified this compound isomers and their role as aggregation pheromones in Epitrix flea beetles.
| Species | Isomer(s) | Function |
| Epitrix fuscula (Eggplant flea beetle) | (2E,4E,6Z)-nona-2,4,6-trienal, (2E,4E,6E)-nona-2,4,6-trienal | Male-produced aggregation pheromone |
| Epitrix hirtipennis (Tobacco flea beetle) | (2E,4Z,6Z)-nona-2,4,6-trienal, (2E,4E,6Z)-nona-2,4,6-trienal | Male-produced aggregation pheromone |
Stereoisomer Specificity in Biological Activity and Receptor Interactions
The biological activity of this compound as a pheromone is highly dependent on its stereochemistry. Different isomers can elicit different behavioral responses, and the specific ratio of isomers in a pheromone blend is often critical for its effectiveness.
The identification of distinct blends of this compound isomers in closely related species like Epitrix fuscula and Epitrix hirtipennis highlights the importance of stereoisomer specificity in maintaining species-specific communication channels. For instance, while both species use isomers of this compound, the primary components of their pheromone blends differ. E. fuscula predominantly uses the (2E,4E,6Z) and (2E,4E,6E) isomers, whereas E. hirtipennis primarily emits the (2E,4Z,6Z) isomer.
This specificity suggests that the olfactory receptors in these insects are finely tuned to recognize and respond to a particular geometric configuration of the this compound molecule. The interaction between the specific stereoisomer and the receptor protein triggers a neural signal that results in a behavioral response, such as attraction. The presence of other isomers, even in small amounts, can either enhance or inhibit the response, demonstrating the complexity of insect chemical communication.
Formation and Contribution to Natural Aroma Profiles
Beyond its role in insect communication, this compound and its isomers are significant contributors to the aroma profiles of various natural products, particularly in the plant kingdom.
Isomers of this compound are recognized as important aroma compounds in various foods. The (2E,4E,6Z)-isomer is noted for contributing to the aroma of toasted oak wood, imparting brioche and pastry notes. It is also a key aroma compound in oat flakes, where it provides nutty and green notes. In fact, (E,E,Z)-nona-2,4,6-trienal has been identified as a character impact aroma compound of oat flakes, possessing a very low odor threshold and a typical oat flake-like flavor.
Furthermore, research has identified (2E,4E,6Z)-nona-2,4,6-trienal as a key odorant in fresh walnuts. It, in combination with another compound, sotolon, is primarily responsible for the characteristic pleasant aroma of fresh walnut kernels. The concentration of these compounds influences the intensity of the walnut character.
The presence of this compound isomers has also been noted in cucumbers, where they contribute to the characteristic "green" and cucumber-like aroma. The table below details the contribution of this compound to the aroma of different natural products.
| Natural Product | Isomer(s) | Aroma Contribution |
| Toasted Oak Wood | (2E,4E,6Z)-nona-2,4,6-trienal | Brioche and pastry notes |
| Oat Flakes | (E,E,Z)-nona-2,4,6-trienal | Nutty, green, sweet, oatmeal-like |
| Walnuts | (2E,4E,6Z)-nona-2,4,6-trienal | Key component of characteristic walnut aroma |
| Cucumbers | This compound isomers | Green, cucumber-like |
The formation of these aroma compounds in plants follows the same enzymatic pathway involving the degradation of polyunsaturated fatty acids like α-linolenic acid. The specific isomers and their concentrations can vary depending on the plant species, cultivar, and environmental conditions, leading to the diverse array of natural aromas in which this compound plays a role.
Identification and Quantitative Analysis in Plant-Derived Food Systems (e.g., Oat Flakes, Walnuts, Black Tea, Dry Beans)
This compound has been identified as a significant aroma compound in several plant-derived foods. Its presence is often characterized by a distinct oatmeal-like or cereal-like scent. tum.denih.govresearchgate.netnih.gov Analytical techniques such as Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O) are employed to detect odor-active compounds, while quantitative analysis is frequently performed using stable isotope dilution assays (SIDA) with synthesized, isotopically labeled standards. researchgate.netnih.govacs.org
Research has confirmed the presence and concentration of this compound in various food matrices:
Oat Flakes: The compound (E,E,Z)-2,4,6-nonatrienal is considered a key odorant in oat flakes, imparting a characteristic cereal-like, sweet aroma. researchgate.netnih.gov It was detected with the highest flavor dilution (FD) factor of 1024 in one study. researchgate.netnih.gov Using a stable isotope dilution analysis, its concentration was measured to be 13 µg/kg in commercial oat flakes. researchgate.netnih.gov
Walnuts: In fresh walnut kernels, (2E,4E,6Z)-nona-2,4,6-trienal is one of two key compounds responsible for the characteristic walnut aroma, the other being sotolon. tum.deresearchgate.netfoodmanufacture.co.uk Quantitative analysis determined its natural concentration to be approximately 10 µg/kg, a level that exceeds its odor threshold. nih.govacs.orgresearchgate.netscienceblog.com The distinctive aroma is best represented by a binary mixture with sotolon in a roughly 1:1 ratio. tum.defoodmanufacture.co.ukscienceblog.com
Dry Beans: this compound has been characterized in the vacuum steam volatile oil of blended dry red and white bean samples. researchgate.netresearchgate.net Its presence is thought to result from an unusual oxidative breakdown of linolenic acid within the beans. researchgate.netresearchgate.net
Table 1: Quantitative and Qualitative Findings of this compound in Plant-Derived Foods
| Food System | Isomer(s) Identified | Concentration / Finding | Method of Analysis | Reference(s) |
| Oat Flakes | (E,E,Z)-2,4,6-nonatrienal | 13 µg/kg | AEDA, GC-O, SIDA | researchgate.net, nih.gov |
| Walnuts | (2E,4E,6Z)-nona-2,4,6-trienal | ~10 µg/kg | AEDA, SIDA, GC-MS | researchgate.net, acs.org, nih.gov |
| Black Tea | (E,E,Z)-2,4,6-nonatrienal | Identified as a key odorant with a high Flavor Dilution (FD) factor and an Odor Activity Value (OAV) > 1. | AEDA, SIDA | nih.gov, researchgate.net, acs.org |
| Dry Beans | This compound | Identified in volatile oil; specific concentration not detailed. | Capillary GC-MS | researchgate.net, acs.org, researchgate.net |
Mechanistic Studies of this compound Generation During Food Processing, Storage, and Lipid Oxidation
Lipid Oxidation Precursors: Model studies have confirmed that linolenic acid is the precursor of this compound in oats. nih.gov The compound is a known product of the oxidative breakdown of linolenic acid in dry beans and other systems. researchgate.netresearchgate.netnih.gov The high degree of unsaturation in omega-3 fatty acids makes them susceptible to rapid oxidation, leading to the formation of various volatile compounds, including this compound. nih.gov
Formation Pathways: The generation of this compound can occur through two primary mechanisms:
Autoxidation: This process can be initiated by factors such as the presence of metal ions (e.g., copper(II) ions). nih.gov Studies on the autoxidation of α-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) have shown the formation of (E,E,Z)-2,4,6-nonatrienal among other potent odorants. nih.gov
Enzymatic Oxidation: Enzymes such as lipoxygenase can catalyze the oxidation of fatty acids. nih.gov The enzymatic oxidation of all three major ω-3 fatty acids (ALA, EPA, DHA) leads to the formation of the same odorants as autoxidation, including this compound, though the relative amounts may differ. nih.gov
Influence of Storage and Processing: The aging of fresh walnut kernels can lead to an increase in the concentration of various fatty acid-derived oxidation products, although the levels of sotolon and (2E,4E,6Z)-nona-2,4,6-trienal may not change substantially during short-term storage. tum.de Heat processing of walnuts has been shown to significantly increase the content of aldehydes and other volatile compounds. researchgate.net The oxidative stability of oils rich in linolenic acid, such as walnut oil, is a critical factor, with increases in volatiles associated with higher oxidation levels during storage. researchgate.netresearchgate.net
Environmental Fate and Degradation Mechanisms
Photodegradation Pathways in Aqueous and Atmospheric Environments
The environmental fate of this compound, particularly its degradation under the influence of light, is dictated by its chemical structure as a conjugated polyene. While specific degradation pathways for this exact compound are not extensively detailed in the provided literature, related compounds offer insight. The conjugated double bond system makes the molecule susceptible to photochemical reactions. bowdoin.edu In the atmosphere, related α,β-unsaturated dialdehydes are known to be volatile intermediates in oxidation processes that can lead to the formation of secondary organic aerosols (SOA). The fluorescence and photophysics of gaseous polyenes have been studied, indicating their interaction with light, which is the first step in any photodegradation process. bowdoin.edu However, detailed studies outlining the specific daughter products of this compound photodegradation in water or the atmosphere are not available in the provided results.
Biodegradation by Microbial Communities and Enzymatic Pathways
Oxidative Stability Research and Analysis of Environmental Degradation Products
The oxidative stability of this compound is inherently linked to the stability of its precursors, namely ω-3 polyunsaturated fatty acids. nih.gov These fatty acids are highly prone to oxidation, which generates a complex mixture of volatile and non-volatile degradation products. nih.govcirad.fr
Model studies focusing on the oxidative degradation of ω-3 fatty acids like EPA, DHA, and α-linolenic acid have identified a range of potent aroma compounds that are formed alongside (E,E,Z)-2,4,6-nonatrienal. nih.gov These co-occurring degradation products from the same oxidative processes can be considered part of the broader degradation profile of the parent fatty acids. These products include:
trans-4,5-epoxy-(E,Z)-2,7-decadienal
(Z)-1,5-octadien-3-one
(Z)-3-hexenal
(Z,Z)-2,5-octadienal
(Z,Z)-3,6-nonadienal nih.gov
The oxidation of the aldehyde functional group in this compound can lead to the formation of the corresponding carboxylic acid, while reduction can produce an alcohol. The conjugated triene system enhances its reactivity compared to less unsaturated aldehydes.
Future Research Directions and Emerging Avenues for Nona 2,4,6 Trienal Studies
Development of Next-Generation Stereoselective and Sustainable Synthetic Routes
The synthesis of specific geometric isomers of nona-2,4,6-trienal is crucial, as its biological activity and aroma profile are highly dependent on the configuration of its three double bonds. nih.govresearchgate.net Current synthetic methods, such as the Wittig reaction and aldol (B89426) condensation, provide pathways to various isomers. researchgate.netontosight.ai However, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic strategies.
Key areas for development include:
Catalytic Stereoselective Methods: Exploring new catalyst systems, potentially based on transition metals or organocatalysts, to achieve high stereoselectivity for the desired (E/Z) configurations of the double bonds in a single synthetic operation. This would represent a significant improvement over existing multi-step procedures.
Biocatalytic Approaches: Utilizing enzymes, such as lipoxygenases, which are involved in the natural formation of this compound from precursors like linolenic acid, could offer a highly specific and environmentally benign synthetic route. researchgate.netinchem.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processes.
Green Chemistry Principles: Future synthetic designs will increasingly prioritize the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of this compound production.
A comparison of potential future synthetic approaches is outlined below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | High stereoselectivity, reduced number of steps | Development of novel organometallic or organocatalytic systems |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes (e.g., lipoxygenases) |
| Flow Chemistry | Enhanced process control, improved safety, scalability | Reactor design and optimization for continuous production |
| Green Synthesis | Reduced environmental impact, use of renewable resources | Sourcing of bio-based precursors and development of eco-friendly reagents |
Exploration of this compound as a Versatile Synthon in the Total Synthesis of Complex Natural Products
The conjugated triene and aldehyde functionalities of this compound make it a potentially valuable building block, or synthon, in the total synthesis of more complex molecules. ontosight.ai Its structure is a recurring motif in various natural products, including some carotenoids and other polyketides.
Future research in this area could involve:
Diels-Alder Reactions: The conjugated triene system of this compound can participate as a diene or dienophile in Diels-Alder reactions, providing a powerful tool for the construction of cyclic and polycyclic systems.
Nucleophilic Additions: The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, allowing for chain extension and the introduction of new functional groups.
Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single pot, using this compound as the starting point, could significantly streamline the synthesis of complex targets.
The potential of this compound as a synthon is highlighted by its relationship to other complex molecules, such as certain retinoids and pheromones. thegoodscentscompany.comlipidbank.jp
Advanced Mechanistic Elucidation of Biological Transformations and Signaling Pathways
This compound is known to be involved in biological systems as a signaling molecule, particularly as an aggregation pheromone in certain insect species like the eggplant flea beetle. ebi.ac.ukacs.org It is also recognized as a key aroma compound in various foods, such as walnuts and oat flakes, where it is formed through the oxidative degradation of fatty acids. researchgate.nettum.deresearchgate.net
Future studies will aim to provide a more detailed picture of its biological roles:
Pheromonal Perception: Investigating the specific olfactory receptors in insects that bind to different isomers of this compound will clarify the molecular basis of its pheromonal activity.
Biosynthetic Pathways: While linolenic acid is a known precursor, a deeper understanding of the enzymatic cascade leading to this compound formation in different organisms is needed. researchgate.netresearchgate.net This includes identifying the specific lipoxygenases and other enzymes involved and the factors that regulate their activity.
Metabolic Fate: Research into how this compound is metabolized and degraded in biological systems will provide insights into its persistence and potential downstream effects. nih.govnih.gov
| Biological Role | Organism/System | Key Research Question |
| Pheromone | Flea Beetles (e.g., Epitrix species) | Which olfactory receptors are responsible for detecting this compound isomers? ebi.ac.ukacs.org |
| Aroma Compound | Walnuts, Oats | What are the precise enzymatic steps and control mechanisms in the formation from linolenic acid? researchgate.nettum.de |
| Metabolite | Various | What are the primary metabolic pathways for the detoxification and clearance of this compound? |
Integration of Cheminformatics and Machine Learning for Predicting this compound Reactivity and Selectivity
Cheminformatics and machine learning are becoming increasingly powerful tools in chemistry for predicting molecular properties and reaction outcomes. acs.orgcheminf20.org For this compound, these computational approaches can be applied to:
Reaction Prediction: Developing models that can predict the most likely products and yields of reactions involving this compound under various conditions. cheminf20.org This can help in planning synthetic routes and optimizing reaction parameters.
QSAR (Quantitative Structure-Activity Relationship) Studies: By analyzing the structural features of this compound and its analogues, machine learning algorithms can build models to predict their biological activity, such as their potency as pheromones or their sensory thresholds as aroma compounds.
Spectroscopic Prediction: Predicting spectroscopic data (e.g., NMR, Mass Spectrometry) for different isomers and derivatives of this compound can aid in their identification and characterization in complex mixtures.
Computational Design and Prediction of Novel Analogues with Tailored Reactivity Profiles
Building upon the predictive capabilities of cheminformatics, computational chemistry can be used to design novel analogues of this compound with specific, desired properties. This involves in silico modification of the this compound structure and subsequent calculation of the properties of the new molecules.
Potential areas of focus include:
Enhanced Pheromonal Activity: Designing analogues that may have a stronger or more selective binding affinity to insect olfactory receptors, potentially leading to more effective pest management strategies. ontosight.ai
Modified Aroma Profiles: Creating derivatives with altered sensory properties for use in the food and fragrance industries.
Improved Stability: Designing analogues with increased stability towards oxidation or other degradation pathways could be beneficial for various applications.
Computational models can predict how changes in the molecular structure, such as the length of the carbon chain, the position and configuration of double bonds, or the addition of functional groups, will affect the molecule's electronic structure and reactivity. vulcanchem.com
Application of Multi-Omics Approaches (e.g., Metabolomics, Volatilomics) for Comprehensive Understanding of its Occurrence and Formation in Biological Systems
Multi-omics approaches, which involve the large-scale analysis of different types of biological molecules, offer a powerful way to study this compound in its biological context.
Volatilomics: This is the comprehensive analysis of all volatile organic compounds (VOCs) emitted by an organism. Volatilomics studies can be used to identify the presence and quantity of this compound in the volatile profiles of plants, insects, and foods. researchgate.netresearchgate.net This can help to pinpoint its occurrence and correlate its presence with specific biological states or environmental conditions.
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can help to elucidate the metabolic pathways related to this compound. dntb.gov.ua For example, it can be used to identify precursor molecules and downstream metabolites, providing a more complete picture of its biosynthesis and degradation. hmdb.ca
Integrated Omics: Combining volatilomics and metabolomics with genomics and transcriptomics can provide a systems-level understanding of this compound. For instance, by correlating the expression of certain genes (transcriptomics) with the production of this compound (volatilomics/metabolomics), it may be possible to identify the genes encoding the enzymes responsible for its synthesis.
These advanced analytical techniques will be instrumental in mapping the complex biological networks in which this compound plays a role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
